molecular formula C7H9BrO2 B13897918 4-Bromocyclohex-2-ene-1-carboxylic acid

4-Bromocyclohex-2-ene-1-carboxylic acid

Cat. No.: B13897918
M. Wt: 205.05 g/mol
InChI Key: JQSWAQPQCWROFK-UHFFFAOYSA-N
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Description

4-Bromocyclohex-2-ene-1-carboxylic acid is an organic compound with the molecular formula C7H9BrO2 It is a derivative of cyclohexene, where a bromine atom is substituted at the 4th position and a carboxylic acid group is attached at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromocyclohex-2-ene-1-carboxylic acid typically involves the bromination of cyclohex-2-ene-1-carboxylic acid. The reaction can be carried out using bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization and chromatography may be employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromocyclohex-2-ene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 4-hydroxycyclohex-2-ene-1-carboxylic acid.

    Oxidation: Products may include 4-bromocyclohex-2-ene-1,2-dicarboxylic acid.

    Reduction: Products may include 4-bromocyclohex-2-ene-1-methanol.

Scientific Research Applications

4-Bromocyclohex-2-ene-1-carboxylic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromocyclohex-2-ene-1-carboxylic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-ene-1-carboxylic acid: Lacks the bromine substitution.

    4-Chlorocyclohex-2-ene-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    4-Fluorocyclohex-2-ene-1-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

4-Bromocyclohex-2-ene-1-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom can also serve as a handle for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-bromocyclohex-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1,3,5-6H,2,4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSWAQPQCWROFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=CC1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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